1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- is an organic compound known for its unique chemical structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features a pentafluorophenyl group attached to the indene core
Mechanism of Action
Target of Action
Similar compounds have been used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, enabling access to a wide range of derivatives .
Biochemical Pathways
Similar compounds have been extensively studied as synthetic intermediates for the design of many different biologically active molecules .
Pharmacokinetics
The compound’s predicted density is 102±01 g/cm3 .
Result of Action
Similar compounds have been used in numerous applications, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that similar compounds can find applications in various research fields, suggesting that they may be influenced by a wide range of environmental factors .
Biochemical Analysis
Biochemical Properties
1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an electron acceptor, which makes it useful in redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate electron transfer processes. The nature of these interactions often involves the formation of transient complexes, where the compound accepts electrons from the enzyme’s active site, leading to the reduction of the compound and oxidation of the enzyme’s substrate .
Cellular Effects
The effects of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are key regulators of cell signaling. By altering the phosphorylation status of various proteins, this compound can impact signal transduction pathways, leading to changes in gene expression and metabolic activity . Additionally, it has been shown to induce oxidative stress in cells, which can further influence cellular functions and viability.
Molecular Mechanism
At the molecular level, 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of certain oxidoreductases by competing with the natural substrate for binding to the enzyme’s active site . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical activities . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant adverse effects. At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur. These studies are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification . The metabolic pathways of this compound can lead to the formation of metabolites that may have different biochemical activities. For example, the reduction of the compound by oxidoreductases can produce metabolites that are more or less reactive than the parent compound. These metabolic processes can influence the overall biochemical effects of the compound in biological systems.
Transport and Distribution
The transport and distribution of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- is an important determinant of its biochemical activity. This compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- typically involves the reaction of 1H-indene-1,3(2H)-dione with pentafluorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F5O2/c17-10-8(11(18)13(20)14(21)12(10)19)5-9-15(22)6-3-1-2-4-7(6)16(9)23/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFKBKIZVGIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398777 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-34-1 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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